molecular formula C20H23N3O3S B11233371 4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11233371
M. Wt: 385.5 g/mol
InChI Key: NCQMTTJLFVEKJW-UHFFFAOYSA-N
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Description

4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the following steps:

    Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the cyclization of appropriate precursors such as o-phenylenediamine and sulfur-containing reagents under acidic or basic conditions.

    Introduction of Substituents: The butyl, methyl, and carboxamide groups can be introduced through various substitution reactions using appropriate alkylating agents, acylating agents, and amines.

    Oxidation: The final step involves the oxidation of the benzothiadiazine core to introduce the dioxide functionality, typically using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions can convert the dioxide functionality back to the corresponding sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the aromatic ring or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides, amines

Major Products Formed

    Oxidation: Sulfone, sulfoxide derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted benzothiadiazine derivatives

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Agriculture: As a potential agrochemical for pest control or plant growth regulation.

    Materials Science: As a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide
  • 4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1-oxide

Uniqueness

4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to the presence of the dioxide functionality, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness may translate to differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

4-butyl-3-methyl-N-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C20H23N3O3S/c1-4-5-12-23-15(3)22-27(25,26)19-13-16(8-11-18(19)23)20(24)21-17-9-6-14(2)7-10-17/h6-11,13H,4-5,12H2,1-3H3,(H,21,24)

InChI Key

NCQMTTJLFVEKJW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C)C

Origin of Product

United States

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